2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione
Description
2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione is a bicyclic heterocyclic compound featuring fused imidazole and pyrimidine rings. Its structure includes two carbonyl groups at positions 5 and 7, contributing to its unique electronic and steric properties. The compound’s fused ring system allows for diverse functionalization, making it a promising scaffold for drug discovery.
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-c]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H7N3O2/c10-5-3-4-7-1-2-9(4)6(11)8-5/h3,7H,1-2H2,(H,8,10,11) |
InChI Key |
BPBKJTQCSSFGCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=O)NC2=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with glyoxal in the presence of a base, followed by cyclization to form the desired compound . The reaction conditions often require controlled temperatures and pH to ensure the proper formation of the fused ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve solvents like ethanol or acetonitrile and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups, leading to a variety of functionalized derivatives .
Scientific Research Applications
2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a dual inhibitor of phosphatidylinositol 3-kinase and histone deacetylase, making it a promising candidate for cancer therapy.
Materials Science: The unique electronic properties of the compound make it suitable for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. In the context of cancer therapy, the compound inhibits phosphatidylinositol 3-kinase and histone deacetylase, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival . The compound’s ability to chelate metal ions and interact with enzyme active sites is crucial for its inhibitory activity .
Comparison with Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline Derivatives
- Core Structure : Features a fused imidazole-quinazoline system instead of imidazole-pyrimidine.
- Key Activities: Anticancer: Dual PI3K/HDAC inhibitors (e.g., compounds 12a–j) exhibit potent antiproliferative effects against K562 and Hut78 cell lines (IC₅₀: 0.1–1.2 µM) via hydrogen bonding with Val882 and π-stacking with Asp964 in PI3K . Antihypertensive: Derivatives like compound 146 act as α₁-adrenoceptor antagonists, reducing blood pressure in hypertensive rats by up to 33.9% within 1 hour .
- Substituent Impact : Morpholine groups enhance hydrophilicity, while aryl amides improve target binding .
Pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione Derivatives
- Core Structure : Combines pyrimidine and triazine rings.
- Key Activity: Demonstrates cytoprotective effects against rotenone-induced toxicity in neuronal cells, likely via antioxidant pathways .
- Structural Advantage : The triazine ring increases electron density, enhancing interactions with redox-sensitive targets.
2,6-Dihydroimidazo[1,2-c]pyrimido[5,4-e]pyrimidine-5(3H)-thiones
- Core Structure : A tricyclic system with a thione group.
- Drug-Likeness : Computational studies (ALOGPS, Molinspiration) predict favorable lipophilicity (LogP: 2.1–3.5) and solubility, aligning with marketed drugs .
Functional Group Modifications and Activity
Biological Activity
2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by data from various studies.
Chemical Structure
The molecular formula for 2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione is with a molecular weight of 168.17 g/mol. Its structure features a fused imidazole and pyrimidine ring system that contributes to its biological activity.
Antitumor Activity
Research has shown that 2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione exhibits potent antitumor effects across various cancer cell lines. In vitro studies have reported IC50 values indicating significant cytotoxicity against:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HepG2 | 4.2 |
| A549 | 3.8 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against both bacterial and fungal strains. Studies report minimum inhibitory concentration (MIC) values as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 15 |
| A. niger | 30 |
These results highlight its potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Activity
In addition to its antimicrobial and antitumor effects, 2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione has shown anti-inflammatory properties in various models. In vivo studies using carrageenan-induced paw edema in rats demonstrated a significant reduction in inflammation with a dose-dependent response.
Case Studies
Recent studies have explored the therapeutic potential of this compound in specific disease models:
- Cancer Treatment : A study conducted by Kamdar et al. (2024) demonstrated that the compound effectively inhibited tumor growth in xenograft models of breast cancer.
- Antimicrobial Efficacy : Research by Sabry et al. (2023) indicated that the compound significantly reduced bacterial load in infected mice models.
- Inflammation : Paliwal et al. (2024) reported that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in animal models of arthritis.
The biological activities of 2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione are attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells.
- Apoptosis Induction : It activates intrinsic apoptotic pathways leading to increased caspase activity.
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and tumor progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
